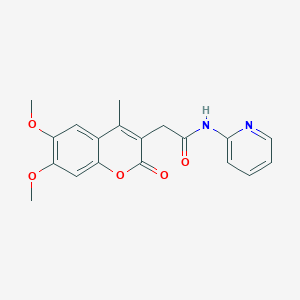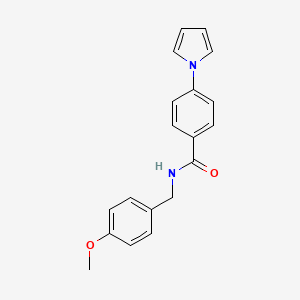![molecular formula C22H22FN3O4S B11153145 [2-fluoro-5-(1H-pyrrol-1-yl)phenyl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B11153145.png)
[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a combination of fluorinated benzoyl, pyrrole, methoxybenzenesulfonyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated benzoyl and pyrrole intermediates, followed by their coupling with piperazine and methoxybenzenesulfonyl groups. Common reagents used in these reactions include fluorinating agents, coupling reagents like EDCI or DCC, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzoyl or methoxybenzenesulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and solvent systems. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The fluorinated benzoyl and pyrrole moieties may bind to enzymes or receptors, modulating their activity. The methoxybenzenesulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE: shares structural similarities with other fluorinated benzoyl and pyrrole-containing compounds.
4-(2,5-DIMETHYLPYRROL-1-YL)BENZOIC ACID: This compound also features a pyrrole ring but lacks the fluorinated benzoyl and methoxybenzenesulfonyl groups.
2-STYRYL-5H-1,3-OXAZOLO[4,5-C]QUINOLIN-4-ONES: These compounds contain a quinoline ring system and exhibit different biological activities.
Uniqueness
The uniqueness of 1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE lies in its combination of fluorinated benzoyl, pyrrole, methoxybenzenesulfonyl, and piperazine moieties, which confer distinct chemical and biological properties. This structural diversity enables its use in various scientific and industrial applications .
Properties
Molecular Formula |
C22H22FN3O4S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2-fluoro-5-pyrrol-1-ylphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C22H22FN3O4S/c1-30-18-5-7-19(8-6-18)31(28,29)26-14-12-25(13-15-26)22(27)20-16-17(4-9-21(20)23)24-10-2-3-11-24/h2-11,16H,12-15H2,1H3 |
InChI Key |
VWOJNLBFXCRESE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)N4C=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B11153073.png)
![3-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11153083.png)
![2-chloro-3-[(3-phenoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11153089.png)
![1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline](/img/structure/B11153092.png)
![8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one](/img/structure/B11153099.png)

![3-methoxy-7-methyl-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11153105.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide](/img/structure/B11153109.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11153116.png)
![Methyl 4-({2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}methyl)benzoate](/img/structure/B11153133.png)
![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine](/img/structure/B11153135.png)
![6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11153141.png)
![1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11153144.png)
